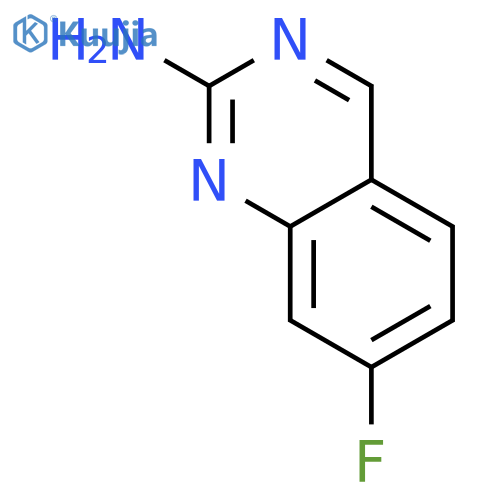

Cas no 190274-01-2 (7-Fluoroquinazolin-2-amine)

7-Fluoroquinazolin-2-amine structure

商品名:7-Fluoroquinazolin-2-amine

7-Fluoroquinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- 7-Fluoroquinazolin-2-amine

- 2-Quinazolinamine,7-fluoro-(9CI)

- 2-Amino-7-fluoroquinazoline

- 7-FLUORO-2-QUINAZOLINAMINE

- 7-FLUORO-QUINAZOLIN-2-YLAMINE

- LEJSJPUMRRROQB-UHFFFAOYSA-N

- AS-6503

- MFCD09264074

- DTXSID00440649

- FT-0684316

- EN300-1162540

- SY031665

- 190274-01-2

- 2-QUINAZOLINAMINE, 7-FLUORO-

- 2-Quinazolinamine,7-fluoro-

- AC5051

- A4198

- J-519257

- AMY36635

- AKOS006331067

- SCHEMBL557993

- DB-081917

-

- MDL: MFCD09264074

- インチ: InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)

- InChIKey: LEJSJPUMRRROQB-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC2=NC(=N)NC=C12)F

計算された属性

- せいみつぶんしりょう: 163.05500

- どういたいしつりょう: 163.05457537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- 密度みつど: 1.401

- ふってん: 373.659 ℃ at 760 mmHg

- フラッシュポイント: 179.783°C

- 屈折率: 1.69

- PSA: 51.80000

- LogP: 1.93230

7-Fluoroquinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM142446-5g |

7-Fluoroquinazolin-2-amine |

190274-01-2 | 98% | 5g |

$777 | 2021-08-05 | |

| Fluorochem | 042950-1g |

2-Amino-7-fluoroquinazoline |

190274-01-2 | 95% | 1g |

£272.00 | 2022-03-01 | |

| abcr | AB532548-1g |

7-Fluoro-quinazolin-2-ylamine; . |

190274-01-2 | 1g |

€452.00 | 2025-02-13 | ||

| Enamine | EN300-1162540-0.05g |

7-fluoroquinazolin-2-amine |

190274-01-2 | 0.05g |

$1247.0 | 2023-07-06 | ||

| Enamine | EN300-1162540-0.5g |

7-fluoroquinazolin-2-amine |

190274-01-2 | 0.5g |

$1426.0 | 2023-07-06 | ||

| Enamine | EN300-1162540-1.0g |

7-fluoroquinazolin-2-amine |

190274-01-2 | 1.0g |

$1485.0 | 2023-07-06 | ||

| Enamine | EN300-1162540-1000mg |

7-fluoroquinazolin-2-amine |

190274-01-2 | 1000mg |

$371.0 | 2023-10-03 | ||

| A2B Chem LLC | AB11841-1g |

7-Fluoroquinazolin-2-amine |

190274-01-2 | 95%+ | 1g |

$542.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031665-5g |

2-Amino-7-fluoroquinazoline |

190274-01-2 | ≥95% | 5g |

¥5050.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0992980-10g |

7-fluoroquinazolin-2-amine |

190274-01-2 | 95% | 10g |

$1200 | 2025-02-19 |

7-Fluoroquinazolin-2-amine 関連文献

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

190274-01-2 (7-Fluoroquinazolin-2-amine) 関連製品

- 190273-81-5(5-Fluoroquinazolin-2-amine)

- 20028-72-2(6-fluoroquinazolin-2-amine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:190274-01-2)7-Fluoroquinazolin-2-amine

清らかである:99%

はかる:5g

価格 ($):633.0